N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with cyclopentanone under acidic conditions to form the desired pyrazolopyrazine ring system . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction temperature is maintained at around 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts supported on amorphous carbon has also been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkyl or N-halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. The compound has been found to inhibit certain kinases and enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also modulates signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyrazine core but differ in the substitution pattern.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure but contain a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have an additional triazine ring fused to the pyrazole ring.
Uniqueness
N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern and the presence of a cyclopentyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
87594-84-1 |
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Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-cyclopentyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C16H17N5/c1-2-8-13(9-3-1)21-16-14(10-18-21)20-15(11-17-16)19-12-6-4-5-7-12/h1-3,8-12H,4-7H2,(H,19,20) |
InChI Key |
YGMZSHNBFDFRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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